![molecular formula C19H24N4O4 B2794099 (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone CAS No. 1021262-46-3](/img/structure/B2794099.png)
(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone
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Description
(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone, also known as DPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPM belongs to the class of piperazine derivatives and is known for its high affinity towards certain receptors in the brain.
Scientific Research Applications
Antimicrobial Agents
This compound has been used in the design and synthesis of new piperazin-4-yl-acetyl-thiazolidine-2,4-dione norfloxacin analogues as antimicrobial agents . The new hybrids were intended to have a new binding mode to DNA gyrase, that will allow for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .
Anti-Biofilm Properties
The thiazolidinedione moiety aimed to include additional anti-pathogenicity by preventing biofilm formation . The resulting compounds showed promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .
DNA Gyrase Binding
The compound has been used to improve the binding mode to DNA gyrase . This allows for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .
Altering Bacterial Cell Penetrability
The C-7 multi-ring substituents were chosen with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, improve DNA-topoisomerase complex binding mode and possibly gain anti-biofilm activity as an adjuvant mechanism of action .
Pharmacokinetic Profile Improvement
The compound has been used to improve the pharmacokinetic profile of certain drugs . This is achieved by modifying physicochemical properties such as size, charge, and lipophilicity .
Anti-HIV-1 Activity
Although not directly related to this compound, indolyl and oxochromenyl xanthenone derivatives, which share some structural similarities, have been reported to have anti-HIV-1 activity .
properties
IUPAC Name |
[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-4-27-15-7-5-14(6-8-15)18(24)23-11-9-22(10-12-23)16-13-17(25-2)21-19(20-16)26-3/h5-8,13H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHYCEHRYIEACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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